molecular formula C19H29NO3S B5552722 (4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol

(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol

Cat. No. B5552722
M. Wt: 351.5 g/mol
InChI Key: SZRIHKBHJGGGNS-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from basic building blocks such as chloro- or nitrophenols, aldehydes, and ketones. These processes may include steps like alkylation, acylation, reduction, and cyclization. For instance, the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds have been described, highlighting the importance of stereochemical control in the synthesis of complex organic molecules (Casy & Jeffery, 1972).

Molecular Structure Analysis

The molecular structure of compounds similar to “(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol” is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses reveal detailed information about the arrangement of atoms, the stereochemistry, and the conformational preferences of the molecule. For example, the crystal structure of related organic compounds provides insights into the molecular conformation and the internal hydrogen bonding that can stabilize certain structural motifs (Silva et al., 2006).

Scientific Research Applications

Synthesis and Stereochemistry

The research on the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds provides fundamental insights into the methods of synthesizing complex organic structures. Understanding the configurations and preferred conformations of these derivatives, based on their nuclear magnetic resonance (NMR) characteristics, is crucial for applications in medicinal chemistry and drug development (Casy & Jeffery, 1972).

Electrochemical Behavior

The study of the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine in protic medium explores the reduction and oxidation pathways of nitrogen-containing heterocycles. This research has implications for developing new electrochemical synthesis methods and understanding the reactivity of nitrogen-containing compounds in various media (David et al., 1995).

Photopolymerization

The development of nitroxide-mediated photopolymerization techniques, using alkoxyamine compounds that decompose under UV irradiation to generate radicals, is relevant for applications in materials science. This research could contribute to the development of new materials with tailored properties for industrial and biomedical applications (Guillaneuf et al., 2010).

Functional Modification of Hydrogels

The functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various aliphatic and aromatic amines indicates the potential for creating materials with specific properties. These materials could have applications in drug delivery systems, wound healing, and tissue engineering due to their enhanced thermal stability and biological activity (Aly et al., 2015).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized. Potential areas of interest could include medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

3-benzylsulfanyl-1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3S/c1-18(2)14-20(11-10-19(18,22)15-23-3)17(21)9-12-24-13-16-7-5-4-6-8-16/h4-8,22H,9-15H2,1-3H3/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRIHKBHJGGGNS-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(COC)O)C(=O)CCSCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@]1(COC)O)C(=O)CCSCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.